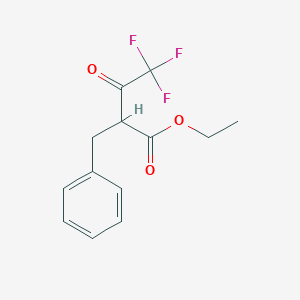

Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate

Overview

Description

It was initially derived from the yeast Streptomyces clavifer and is currently synthesized using recombinant genetic technology . This compound has garnered significant interest due to its potential as a potent inhibitor of melanin formation, making it a valuable ingredient in cosmetic and dermatological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonapeptide-1 (acetate) is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process involves the following steps:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated for each addition.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Nonapeptide-1 (acetate) involves large-scale SPPS, followed by high-performance liquid chromatography (HPLC) for purification . The crude peptide is first purified using a reverse-phase polymer column to remove impurities. It is then converted from trifluoroacetic acid type to acetic acid type using a weak anion exchange column . This method ensures high purity and yield, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Nonapeptide-1 (acetate) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

Coupling Reagents: HOBt/DCC or DMAP/DCC are commonly used for peptide bond formation.

Deprotection Reagents: Trifluoroacetic acid is used to remove protecting groups during synthesis.

Purification: HPLC is employed to achieve high purity.

Major Products Formed

The major product formed is Nonapeptide-1 (acetate) itself, with a purity of over 99% after purification .

Scientific Research Applications

Nonapeptide-1 (acetate) has a wide range of scientific research applications:

Chemistry: Used as a model compound in peptide synthesis studies.

Industry: Utilized in cosmetic formulations to reduce skin pigmentation and improve skin tone.

Mechanism of Action

Nonapeptide-1 (acetate) exerts its effects by acting as an antagonist of the melanocortin-1 receptor (MC1R) . It competitively inhibits the binding of alpha-melanocyte-stimulating hormone (α-MSH) to MC1R, thereby reducing the production of melanin . This inhibition occurs through the interference with the action of tyrosinase, the principal enzyme governing melanin synthesis within melanocytes .

Comparison with Similar Compounds

Nonapeptide-1 (acetate) is unique in its high selectivity for MC1R over other melanocortin receptors (MC3R, MC4R, and MC5R) . Similar compounds include:

Melanotan I: A non-selective agonist of melanocortin receptors, used to stimulate melanin production.

BMS-470539 dihydrochloride: A selective MC1R agonist with anti-inflammatory properties.

ACTH (1-17): An effective human melanocortin receptor agonist.

Nonapeptide-1 (acetate) stands out due to its potent inhibitory effects on melanin synthesis and its application in cosmetic products to reduce hyperpigmentation .

Biological Activity

Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHFO

- CAS Number : 118642-72-1

This compound features a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.

Inhibition of Melanin Synthesis

One of the notable biological activities of this compound is its role in inhibiting melanin synthesis. Research indicates that this compound interferes with the melanocortin-1 receptor (MC1R) function, which is crucial in melanin production. This property suggests potential applications in treating hyperpigmentation disorders and skin-related conditions.

Antiviral Properties

In vitro studies have demonstrated that this compound exhibits antiviral activity. It has been evaluated for its efficacy against various viral infections, showing promise as a candidate for antiviral drug development. The mechanism involves inhibition of viral replication pathways, although specific targets remain to be fully elucidated .

Anti-inflammatory Effects

The compound has shown anti-inflammatory properties in several experimental models. It has been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity positions it as a potential therapeutic agent for inflammatory diseases .

Study on Melanin Inhibition

A study published in BenchChem investigated the effects of this compound on melanin synthesis. The findings indicated a significant reduction in melanin production in cultured melanocytes when treated with the compound. The study suggested that this effect could be attributed to the modulation of MC1R signaling pathways.

Antiviral Activity Assessment

In a comprehensive screening for antiviral agents, this compound was tested against several viruses. The results indicated that the compound effectively inhibited viral replication at low micromolar concentrations. Further studies are needed to identify the specific viral targets and mechanisms involved .

Comparative Activity Table

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound Name | Melanin Inhibition | Antiviral Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Compound A | Yes | Moderate | Yes |

| Compound B | No | High | Moderate |

Properties

IUPAC Name |

ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O3/c1-2-19-12(18)10(11(17)13(14,15)16)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYTURLXGFPZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558296 | |

| Record name | Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118642-72-1 | |

| Record name | Ethyl 2-benzyl-4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.